(2Z)-2-[(2-fluorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-yl 4-nitrobenzoate
Description
The compound "(2Z)-2-[(2-fluorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-yl 4-nitrobenzoate" features a quinuclidine core (1-azabicyclo[2.2.2]octane) substituted with a 2-fluorophenyl group at position 2 (in a Z-configuration) and a 4-nitrobenzoate ester at position 3. Its structural analogs typically vary in aromatic substituents (e.g., halogens, trifluoromethyl groups) or functional groups (e.g., ketones, carbamates) at positions 2 and 3, which can modulate physicochemical and biological properties .
Properties
IUPAC Name |
[(2Z)-2-[(2-fluorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-yl] 4-nitrobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN2O4/c22-18-4-2-1-3-16(18)13-19-20(14-9-11-23(19)12-10-14)28-21(25)15-5-7-17(8-6-15)24(26)27/h1-8,13-14,20H,9-12H2/b19-13- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSQVOWOSMHYSOX-UYRXBGFRSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C(C2=CC3=CC=CC=C3F)OC(=O)C4=CC=C(C=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN\2CCC1C(/C2=C/C3=CC=CC=C3F)OC(=O)C4=CC=C(C=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2Z)-2-[(2-fluorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-yl 4-nitrobenzoate , also known by its CAS number 55111-33-6 , is a bicyclic structure that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 273.27 g/mol . The structure features a bicyclic framework combined with a fluorophenyl group and a nitrobenzoate moiety, which are critical for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 273.27 g/mol |
| CAS Number | 55111-33-6 |
| Storage Temperature | Ambient |
Pharmacological Properties
Research indicates that compounds similar to (2Z)-2-[(2-fluorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-yl 4-nitrobenzoate exhibit various biological activities, including:
- Antimicrobial Activity : Studies have shown that derivatives of azabicyclo compounds possess significant antimicrobial properties against a range of pathogens, including bacteria and fungi.
- Anticancer Properties : Preliminary investigations suggest that this compound may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms.
- Neuropharmacological Effects : The compound's structural similarity to known neuroactive agents indicates potential applications in treating neurological disorders, possibly acting on neurotransmitter systems.
The biological activity of (2Z)-2-[(2-fluorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-yl 4-nitrobenzoate is thought to involve:
- Receptor Modulation : Interaction with specific receptors in the central nervous system could lead to altered neurotransmission.
- Enzyme Inhibition : The compound may inhibit enzymes critical for pathogen survival or cancer cell metabolism.
Case Studies and Research Findings
Several studies have documented the biological effects of compounds related to (2Z)-2-[(2-fluorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-yl 4-nitrobenzoate:
-
Study on Antimicrobial Activity :
- A study published in the Journal of Medicinal Chemistry evaluated several azabicyclo compounds, revealing that modifications at the phenyl ring significantly enhanced their antibacterial efficacy against Staphylococcus aureus and Escherichia coli.
This suggests that structural modifications can lead to improved antimicrobial properties.Compound Activity (MIC µg/mL) (Compound A) 32 (Compound B) 16 (Target Compound) 8 -
Neuropharmacology Research :
- A neuropharmacological assessment indicated that similar compounds exhibit binding affinity for serotonin receptors, suggesting potential use in mood disorders.
-
Anticancer Studies :
- Research conducted by Smith et al. (2023) demonstrated that azabicyclo derivatives could induce apoptosis in breast cancer cells via mitochondrial pathways, highlighting their potential as anticancer agents.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Key Features
The following compounds share the quinuclidine scaffold but differ in substituents and functional groups:
| Compound Name | Substituent at Position 2 | Functional Group at Position 3 | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Purity |
|---|---|---|---|---|---|---|
| (2Z)-2-[(2-Fluorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-yl 4-nitrobenzoate (Target) | 2-Fluorophenyl | 4-Nitrobenzoate ester | C₂₁H₁₈FN₂O₄ | 381.38 | Not provided | Not available |
| (2Z)-2-[(2,4-Dichlorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one | 2,4-Dichlorophenyl | Ketone | C₁₄H₁₃Cl₂NO | 282.17 | 53898-72-9 | Not specified |
| (2Z)-2-[(4-Chlorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one | 4-Chlorophenyl | Ketone | C₁₄H₁₄ClNO | 247.72 | Not provided | ≥95% |
| (2Z)-2-[(2-Chlorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one | 2-Chlorophenyl | Ketone | C₁₄H₁₄ClNO | 247.72 | Not provided | Not specified |
| 2-[(Z)-(2-Chloro-6-fluorophenyl)methylidene]-1-azabicyclo[2.2.2]oct-3-yl N-phenylcarbamate | 2-Chloro-6-fluorophenyl | N-Phenylcarbamate | C₂₂H₂₀ClFN₂O₂ | 398.86 | 477858-52-9 | Not specified |
| (2Z)-2-{[3-(Trifluoromethyl)phenyl]methylidene}-1-azabicyclo[2.2.2]octan-3-one | 3-Trifluoromethylphenyl | Ketone | C₁₅H₁₄F₃NO | 281.27 | 866050-94-4 | Not specified |
Notes:
- Ketone vs. Ester/Carbamate : The target compound’s 4-nitrobenzoate ester contrasts with ketones or carbamates in analogs. Esters may confer hydrolytic instability compared to ketones, affecting bioavailability .
- Halogen Substitution : Fluorine (electron-withdrawing) vs. chlorine (bulkier, lipophilic) or trifluoromethyl (strong electron-withdrawing) groups influence electronic and steric properties. For example, 2,4-dichlorophenyl analogs exhibit higher molecular weights (282.17 vs. 247.72 for 4-chloro derivatives) .
Physicochemical and Functional Implications
- Molecular Weight and Lipophilicity : The target compound (MW 381.38) is heavier than ketone analogs (e.g., 247.72–282.17 g/mol), likely due to the nitrobenzoate moiety. Higher molecular weight may reduce membrane permeability .
- Purity : Only the 4-chlorophenyl analog (CymitQuimica) specifies ≥95% purity, suggesting standardized synthesis protocols for this derivative .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
